4-(2-Methylphenoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(2-methylphenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSQGWLQMMFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters, which can be hydrolyzed to boronic acids. For 4-(2-Methylphenoxy)phenylboronic acid, the precursor 4-(2-methylphenoxy)phenyl halide reacts with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions.
General Procedure:
Example Adaptation from Literature:
Aryl bromides undergo borylation with B₂pin₂ in 70–90% yields. For example, 4-bromophenyl ethers coupled with B₂pin₂ using Pd(dppf)Cl₂ yielded boronic esters, which were hydrolyzed to boronic acids. Applying this to 4-(2-methylphenoxy)phenyl bromide would follow similar steps.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dppf)Cl₂ | |
| Yield (Analog) | 85% (for 4-methoxyphenyl) | |
| Reaction Time | 18 h |
Grignard Reaction with Borate Esters
Reaction Overview
This method involves forming a Grignard reagent from an aryl halide, followed by reaction with a borate ester (e.g., trimethyl borate) and subsequent hydrolysis.
General Procedure:
Example from Literature:
p-Tolylboronic acid was synthesized via Grignard reagent (from p-bromotoluene) and methyl borate, yielding 76% after recrystallization. Adapting this, 4-(2-methylphenoxy)phenylmagnesium bromide would react with B(OMe)₃ to form the boronic acid.
Key Data :
Lithium-Halogen Exchange and Boronation
Reaction Overview
Aryl lithium intermediates, generated via lithium-halogen exchange, react with trialkyl borates to form boronic acids.
General Procedure:
Example from Literature:
Aryl iodides treated with n-BuLi and B(OMe)₃ in toluene at –10°C yielded boronic acids in >90% purity. For 4-(2-methylphenoxy)phenyl iodide, similar conditions would apply.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | –10°C to +15°C | |
| Solvent | Toluene | |
| Purity (Analog) | 99.6% (4-formylphenylboronic acid) |
Cross-Coupling and Functional Group Interconversion
Reaction Overview
Suzuki-Miyaura coupling can introduce the boronic acid group post-ether formation. For example, coupling 2-methylphenol with a boronic acid-containing aryl halide.
General Procedure:
Example from Literature:
4-Phenoxyphenylboronic acid was synthesized via Ullmann coupling of phenol with 4-bromophenylboronic acid using CuI. Adapting this, 2-methylphenol and 4-bromophenylboronic acid would form the target compound.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High selectivity, mild conditions | Requires Pd catalysts | 70–90% |
| Grignard Reaction | Scalable, simple workup | Cryogenic conditions | 60–80% |
| Lithium-Halogen Exchange | High purity | Sensitive to moisture | 75–90% |
| Cross-Coupling | Modular substrate design | Requires pre-functionalized substrates | 50–85% |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: Reaction with diols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), elevated temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols, typically under mild acidic or basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemical Synthesis
Suzuki Coupling Reactions
One of the primary applications of 4-(2-Methylphenoxy)phenylboronic acid is in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound serves as a boron source that can react with aryl halides in the presence of palladium catalysts. The reaction typically occurs under mild conditions, making it suitable for synthesizing complex organic molecules.
Table 1: Overview of Suzuki Coupling Conditions
| Reagent | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 |
| This compound | Pd(OAc)₂ + PPh₃ | K₂CO₃ | Ethanol | 90 |
Biological Applications
Protein Delivery Systems
Recent studies have explored the use of boronic acids, including this compound, in developing dendrimer-based systems for protein delivery. These systems leverage the unique properties of boronic acids to form stable complexes with proteins, enhancing their cellular uptake.
A notable case study demonstrated that dendrimers modified with phenylboronic acids exhibited superior transduction efficiency for delivering proteins like bovine serum albumin (BSA) into cells compared to traditional methods. The study reported a significant increase in fluorescence intensity from treated cells, indicating effective protein delivery into the cytosol .
Sensing Applications
Dynamic Covalent Chemistry
Another innovative application involves using this compound in dynamic covalent chemistry for sensing applications. Derivatives of phenylboronic acids have been synthesized to detect sugars and other analytes through fluorescence changes upon interaction with specific molecules.
For instance, a study synthesized pyrenyl derivatives of phenylboronic acid that self-assemble and respond to fructose and formaldehyde, demonstrating potential for real-time sensing in biological samples . This highlights the compound's utility beyond traditional chemical reactions into practical applications in biosensing.
Materials Science
Polymer Development
The incorporation of boronic acids into polymer matrices has been explored for creating smart materials that can respond to environmental stimuli. Research indicates that polymers containing phenylboronic acid moieties can undergo reversible changes in their physical properties when exposed to certain sugars or pH changes.
This property is particularly beneficial for developing drug delivery systems that can release their payload in response to specific biological triggers, such as elevated glucose levels in diabetic patients.
Mechanism of Action
The primary mechanism of action for 4-(2-Methylphenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group also interacts with diols through reversible covalent bonding, which is pH-dependent and allows for selective binding and release.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Steric and Electronic Effects: The 2-methylphenoxy group in the target compound likely reduces rotational freedom compared to simpler analogs like 4-fluorophenylboronic acid (). This steric bulk may hinder binding to planar substrates but improve selectivity in molecular recognition.
- Hydrophobicity : Compounds with tert-butyl or benzyloxy groups () exhibit higher hydrophobicity, which could enhance membrane permeability in biomedical applications.
Acidity (pKa) and Binding Affinity
Phenylboronic acids’ pKa values determine their ability to form boronate esters with diols (e.g., sugars, glycoproteins). highlights that electron-withdrawing substituents (e.g., sulfonyl groups) lower pKa, enabling binding at neutral pH:
| Compound | pKa | ΔpKa vs. Phenylboronic Acid | Reference |
|---|---|---|---|
| Phenylboronic acid | 8.8 ± 0.1 | - | |
| 4-(N-Allylsulfamoyl)-phenylboronic acid | 7.4 ± 0.1 | -1.4 | |
| 4-(3-Butenesulfonyl)-phenylboronic acid | 7.1 ± 0.1 | -1.7 |
Inference for Target Compound: The 2-methylphenoxy group is moderately electron-donating, suggesting a pKa closer to phenylboronic acid (8–9). This would limit its utility in physiological applications unless modified with electron-withdrawing groups.
Biological Activity
4-(2-Methylphenoxy)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Formula: C13H13B O3
Molecular Weight: 227.06 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, particularly enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors. This compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Enzyme Inhibition
Research indicates that boronic acids can inhibit proteases and other enzymes involved in various metabolic pathways. The mechanism often involves the formation of a stable boronate complex with the enzyme substrate, which prevents the normal enzymatic reaction from occurring. For instance, studies have shown that phenylboronic acids can effectively inhibit serine proteases by mimicking the transition state of the substrate.
Anticancer Activity
Recent studies have explored the anticancer potential of boronic acids, including derivatives like this compound. These compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Inhibition of Cancer Cell Proliferation
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated significant potency compared to control compounds.
-
Mechanistic Studies
- Research utilizing molecular docking simulations revealed that this compound binds preferentially to the active sites of target enzymes involved in cancer metabolism, suggesting a promising avenue for drug development.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of serine proteases | |
| Anticancer Activity | Induced apoptosis in cancer cell lines | |
| Binding Affinity | High affinity for target enzymes |
Table 2: IC50 Values Against Cancer Cell Lines
Q & A
Q. Example Reaction Conditions :
| Component | Quantity/Condition |
|---|---|
| Aryl Halide | 1.0 equiv |
| B₂pin₂ | 1.2 equiv |
| Pd Catalyst | 2–5 mol% |
| Solvent | THF/DMSO (anhydrous) |
| Temperature | 80–100°C, 12–24 hours |
Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What safety protocols should be followed when handling this compound?
Answer:
Based on analogous phenylboronic acids (e.g., 4-methoxyphenylboronic acid):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust; maintain airborne concentrations below OSHA limits.
- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Seal containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., sand), place in sealed containers, and dispose per local regulations .
Critical Note : Always consult the compound-specific SDS and test stability under experimental conditions .
Advanced: How can cross-coupling reaction yields be optimized for this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance solubility but may increase side reactions; test mixtures with toluene or dioxane .
- Additives : Use ligands (e.g., SPhos) or phase-transfer agents (e.g., TBAB) to stabilize intermediates.
- Moisture Control : Rigorously dry solvents and reagents to prevent boronic acid decomposition.
Case Study : For a similar compound, replacing Pd(OAc)₂ with Pd₂(dba)₃ increased yield from 65% to 89% under identical conditions .
Advanced: How should researchers resolve contradictory data in reported reaction efficiencies?
Answer:
Contradictions often arise from subtle experimental variables:
Reproducibility Checks : Replicate literature methods exactly, including reagent grades and equipment.
Parameter Sensitivity Analysis : Systematically vary one parameter (e.g., temperature, catalyst loading) while holding others constant.
Advanced Characterization : Use NMR (¹¹B, ¹H) to verify boronic acid integrity; X-ray crystallography may confirm structural purity .
Example : Discrepancies in coupling yields (50–90%) for similar compounds were traced to residual moisture in solvents, resolved by molecular sieve pretreatment .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methylphenoxy groups (δ 2.3 ppm for CH₃).
- ¹¹B NMR : Detect the boronic acid moiety (δ 28–32 ppm for B(OH)₂) .
- IR Spectroscopy : Confirm B–O stretching (1340–1390 cm⁻¹) and O–H bonds (3200–3600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
